[4-(Adamantan-1-yl)phenyl]boronic acid
Overview
Description
[4-(Adamantan-1-yl)phenyl]boronic acid: is a boronic acid derivative with the molecular formula C16H21BO2 and a molecular weight of 256.15 g/mol . This compound features a phenyl ring substituted with an adamantyl group at the para position and a boronic acid functional group. It is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Adamantan-1-yl)phenyl]boronic acid typically involves the following steps:
Bromination of Adamantane: Adamantane is brominated to form 1-bromoadamantane.
Suzuki Coupling Reaction: 1-bromoadamantane undergoes a Suzuki coupling reaction with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[4-(Adamantan-1-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products
Phenol derivatives: From oxidation reactions.
Borane derivatives: From reduction reactions.
Biaryl compounds: From Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry
In chemistry, [4-(Adamantan-1-yl)phenyl]boronic acid is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology
In biological research, this compound is used to create boron-containing molecules that can interact with biological systems. These interactions are useful in studying enzyme inhibition and other biochemical processes .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its boronic acid group allows it to form stable complexes with other molecules, enhancing the properties of the resulting materials .
Mechanism of Action
The mechanism of action of [4-(Adamantan-1-yl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of enzymes and inhibit their activity . The adamantyl group provides steric bulk, enhancing the compound’s binding affinity and selectivity for specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the adamantyl group, making it less bulky and potentially less selective in binding interactions.
[4-(tert-Butyl)phenyl]boronic acid: Contains a tert-butyl group instead of an adamantyl group, offering different steric and electronic properties.
[4-(Cyclohexyl)phenyl]boronic acid: Features a cyclohexyl group, providing different steric effects compared to the adamantyl group.
Uniqueness
The uniqueness of [4-(Adamantan-1-yl)phenyl]boronic acid lies in its adamantyl group, which imparts significant steric bulk and rigidity. This enhances its binding affinity and selectivity for specific targets, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
[4-(1-adamantyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO2/c18-17(19)15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,18-19H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRCFNUBCUMANE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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